Hydrogenated egg phosphatidylcholine

Vue d'ensemble

Description

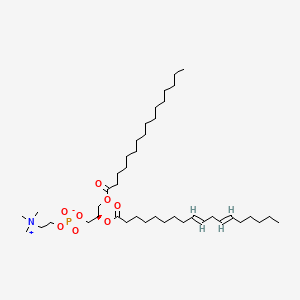

Hydrogenated egg phosphatidylcholine (HEPC) is a phospholipid that is commonly used in scientific research. It is a derivative of egg yolk lecithin, which is a mixture of phospholipids that is commonly used in food and pharmaceutical industries. HEPC is a type of phosphatidylcholine that has undergone hydrogenation, which transforms it into a more stable and less reactive form.

Applications De Recherche Scientifique

Liposome-Based Drug Products

Hydrogenated egg phosphatidylcholine (PHEPC) is a key ingredient in the manufacture of liposome-based drug products. PHEPC, created from native egg phosphatidylcholine, undergoes hydrogenation leading to a loss of certain fatty acids and the formation of trans-fatty acid isomers. Liposomes made from PHEPC demonstrate marked phase transitions and increased resistance to oxidation, which is crucial in drug product stability (Lang, Vigo‐Pelfrey, & Martin, 1990).

Stability in Aqueous Dispersions

The stability of PHEPC in aqueous liposome dispersions is influenced by various factors including pH, temperature, and buffer concentration. Notably, PHEPC displays maximum stability around pH 6.5, with general acid-base catalysis observed in different buffers. This stability is essential for maintaining the integrity of liposomes in various pharmaceutical applications (Grit, Zuidam, Underberg, & Crommelin, 1993).

Applications in Medical Fields

PHEPC is used in various medical applications, including cancer therapy, vaccine development, ocular delivery, wound healing, and dermatological applications. Its non-toxic, biodegradable nature, and ability to be produced on a large scale make it a versatile component in these fields (Ahmed et al., 2018).

Impact on Liposome Stability

The ratio of saturated to unsaturated phosphatidylcholines, including PHEPC, affects the stability of liposome-encapsulated substances. By adjusting this ratio and incorporating antioxidants like α-tocopherol, the physical stability and oxidation resistance of liposomes can be optimized, which is crucial for their use in drug delivery and other biomedical applications (Huang, Chung, & Wu, 1998).

Chimeric Liposome Development

PHEPC is used in the development of chimeric liposomes, which are investigated for their physicochemical properties and potential as drug or antigen delivery systems. The inclusion of polymers like Poloxamer P407 in these liposomes can enhance their stability and bioavailability, making them suitable for various therapeutic applications (Tsakiri et al., 2021).

Quantification in Liposomes

The quantification of PHEPC in liposomes is critical for ensuring the correct dosage and effectiveness of liposome-based formulations. Methods involving phospholipase D-based assays have been developed for this purpose, providing a reliable means to measure PHEPC content in various liposomal preparations (Grohganz, Ziroli, Massing, & Brandl, 2003).

Mécanisme D'action

Target of Action

Hydrogenated egg phosphatidylcholine (HEPC) primarily targets the cellular membranes . It is a major component of eukaryotic cell membranes and plays a crucial role in maintaining the structural integrity of these membranes .

Mode of Action

HEPC interacts with its targets by integrating into the lipid bilayer of cellular membranes. It forms vesicles or liposomes, which are used for permeability studies . These liposomes can encapsulate therapeutic agents and deliver them to specific sites in the body, enhancing their therapeutic action . For example, gentamicin-loaded liposomes composed of partially this compound showed increased therapeutic action against Klebsiella pneumoniae .

Biochemical Pathways

HEPC affects pathways related to inflammation, cholesterol metabolism, and high-density lipoprotein (HDL) function . It appears to regulate cholesterol absorption and inflammation . It serves as a reservoir for several lipid messengers and is the source of bioactive lipids like lysophosphatidylcholine, phosphatidic acid, diacylglycerol, and arachidonic acid .

Pharmacokinetics

The pharmacokinetics of HEPC is influenced by its formulation. For instance, in a study comparing the pharmacokinetic parameters of doxorubicin sterically stabilized liposomes (Dox-SSL) prepared with hydrogenated and non-hydrogenated egg phosphatidylcholine, it was found that the hydrogenated version resulted in lower clearance and a larger area under the curve, indicating better bioavailability .

Result of Action

The action of HEPC results in beneficial changes in biomarkers related to HDL reverse cholesterol transport . It also influences the absorption of cholesterol, which is widely recognized to influence serum lipids .

Action Environment

The action, efficacy, and stability of HEPC can be influenced by environmental factors. For instance, the liposomal form of HEPC is used in various environments for permeability studies . The stability of HEPC can be affected by factors such as temperature and pH .

Propriétés

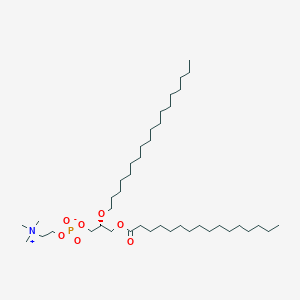

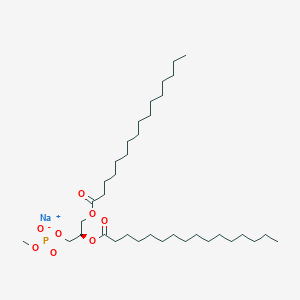

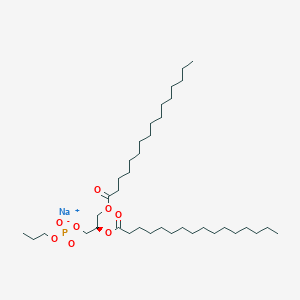

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H86NO7P/c1-6-8-10-12-14-16-18-20-21-22-24-26-28-30-32-34-37-47-41(40-50-51(45,46)49-38-36-43(3,4)5)39-48-42(44)35-33-31-29-27-25-23-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3/t41-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESAHOXANHKSFR-VQJSHJPSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCO[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H86NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

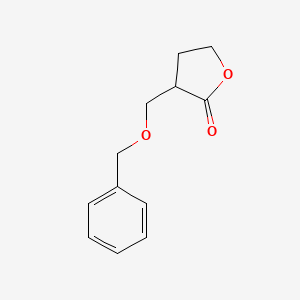

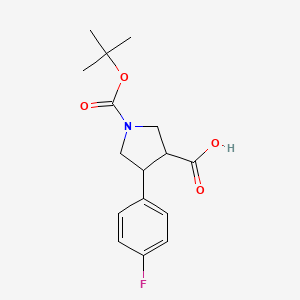

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)

![4-[(4-Bromophenyl)methoxy]-3-ethoxybenzoic acid](/img/structure/B6596518.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B6596528.png)